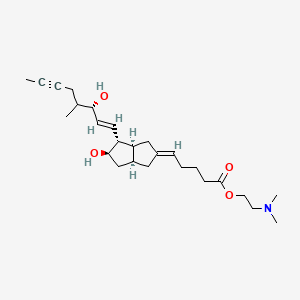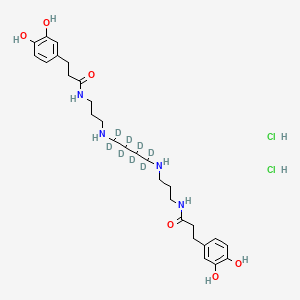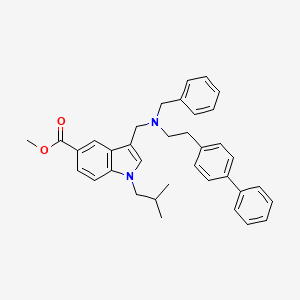
Oseltamivir-d3-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir-d3-1 is a deuterium-labeled derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. Oseltamivir functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of oseltamivir-d3-1 involves several steps, starting with the synthesis of oseltamivir. One method involves using (1aR, 5aR, 5R)-1-(2-methylpropyl-2-yl)-5-(1-ethylpropoxy)-1a, 2, 5, 5a-tetrahydrobenzo [1, 2] aziridine-3-ethyl formate as the initial raw material. The process includes ring opening and N-acetylation reactions, followed by the removal of tert-butyl and p-methoxybenzyl protecting groups .
Industrial Production Methods: Industrial production of oseltamivir typically involves large-scale synthesis using epoxide derivatives as starting materials. The process includes several steps to ensure high yield and purity, such as the use of mild reaction conditions and efficient removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Oseltamivir-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acetonitrile, formic acid, and various catalysts. The reactions are typically carried out under controlled conditions to ensure high efficiency and yield .
Major Products Formed: The major products formed from these reactions include oseltamivir carboxylate, which is the active metabolite of oseltamivir. This metabolite is responsible for the compound’s antiviral activity .
Applications De Recherche Scientifique
Oseltamivir-d3-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantifying drug metabolism. In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of oseltamivir, providing valuable insights into its efficacy and safety . Additionally, it has been explored as a potential treatment for COVID-19, although the results have been mixed .
Mécanisme D'action
Oseltamivir-d3-1 exerts its effects by inhibiting the activity of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. By blocking this enzyme, this compound prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection . The molecular targets involved in this process include the neuraminidase enzyme and its active site, where this compound binds competitively .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to oseltamivir-d3-1 include other neuraminidase inhibitors such as zanamivir and peramivir. These compounds also target the neuraminidase enzyme but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable for research purposes, as it provides more accurate data on the drug’s metabolism and distribution compared to non-labeled compounds .
Propriétés
Formule moléculaire |
C16H28N2O4 |
|---|---|
Poids moléculaire |
315.42 g/mol |
Nom IUPAC |
2,2,2-trideuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3 |
Clé InChI |
VSZGPKBBMSAYNT-XWMJHSMOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])COC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


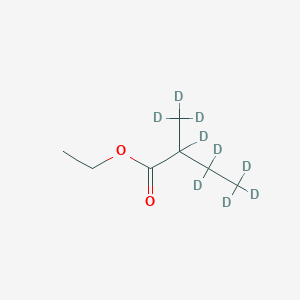
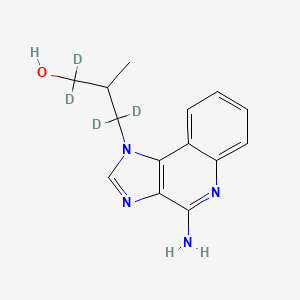
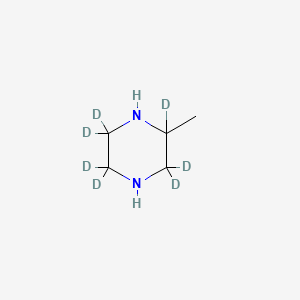

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
